

Application Notes and Protocols: In Vitro Kinase Assay with ARN25068

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Compound of Interest

Compound Name: ARN25068

Cat. No.: B12403145

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Introduction

ARN25068 is a potent, sub-micromolar inhibitor of several protein kinases, including Glycogen Synthase Kinase-3 β (GSK-3 β), FYN, and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A)[1][2][3]. These kinases are implicated in the hyperphosphorylation of the tau protein, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease[4][5][6]. The inhibitory activity of **ARN25068** makes it a valuable research tool for studying the roles of these kinases in tauopathies and for the development of potential therapeutic agents.

This document provides a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of **ARN25068** against its target kinases. The described method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction, providing a highly sensitive and reproducible measurement of kinase inhibition.

Principle of the Assay

The in vitro kinase assay described here is based on the quantification of ATP consumption during the phosphorylation of a substrate by a target kinase. The reaction mixture includes the kinase, a specific substrate, and ATP. As the kinase transfers phosphate groups from ATP to the substrate, ATP is consumed. After a set incubation period, a detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount

of ATP consumed. Therefore, a higher luminescent signal indicates greater inhibition of kinase activity.

Data Presentation

The inhibitory potency of **ARN25068** is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The IC₅₀ values for **ARN25068** against its primary target kinases from enzymatic assays are summarized in the table below. It is important to note that IC₅₀ values can vary depending on the specific assay conditions, such as the ATP and substrate concentrations.

Target Kinase	Reported IC ₅₀ Values	Reference
GSK-3β	4.17 μM	[1]
GSK-3β	9.65 nM	[4]
GSK-3β	4.2 nM	[2]
FYN	2.17 μM	[1]
FYN	91.1 nM	[4]
FYN	2.2 nM	[2]
DYRK1A	903 nM	[2]

Experimental Protocols

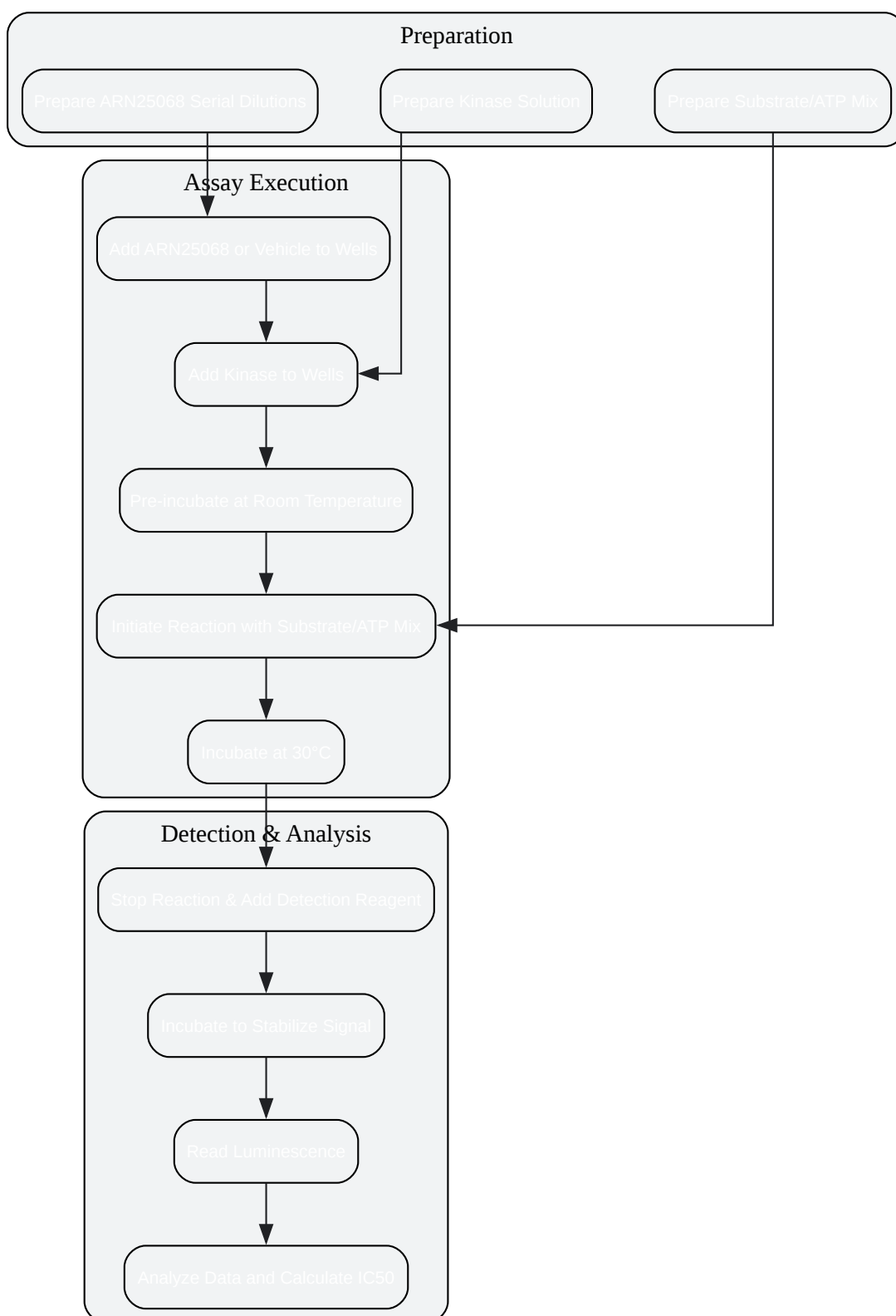
This section provides a detailed, step-by-step methodology for performing an in vitro kinase assay with **ARN25068**. This protocol is a general guideline and may require optimization for specific experimental setups.

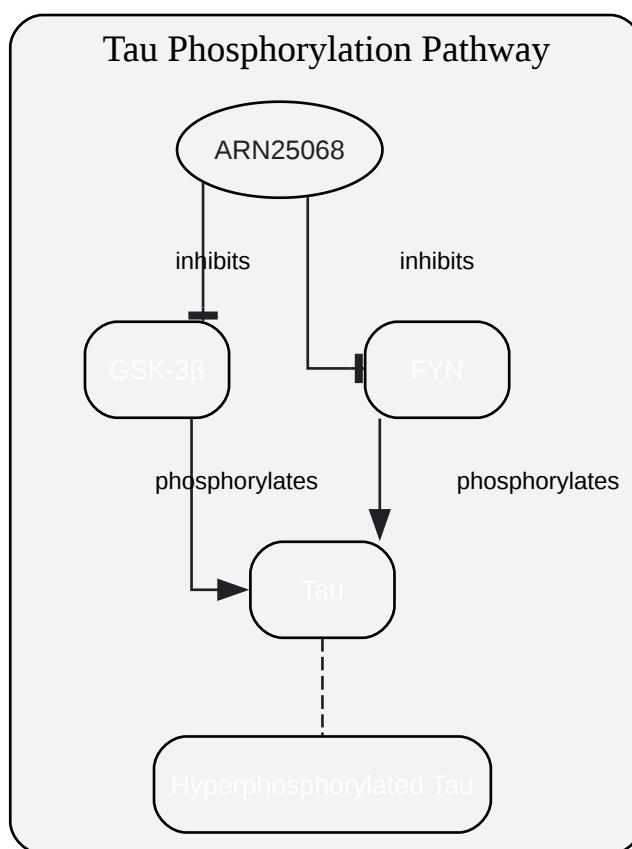
Materials and Reagents

- Kinases: Recombinant active GSK-3β, FYN, or DYRK1A
- Substrates: Specific peptide or protein substrate for each kinase (e.g., a generic substrate like myelin basic protein or a specific peptide sequence)

- **ARN25068:** Stock solution in 100% DMSO
- ATP: Adenosine 5'-triphosphate
- Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
- Luminescence-based ATP Detection Kit: (e.g., Kinase-Glo®)
- Microplates: White, opaque 96-well or 384-well plates suitable for luminescence readings
- Plate Reader: Luminometer

Experimental Workflow Diagram





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